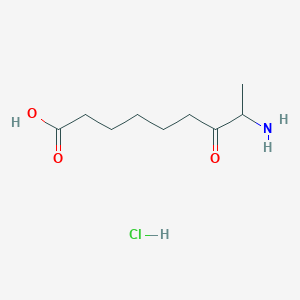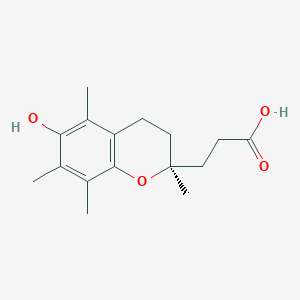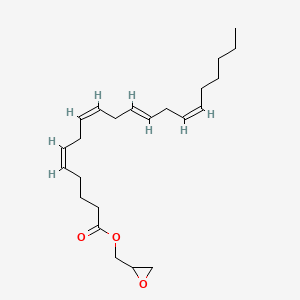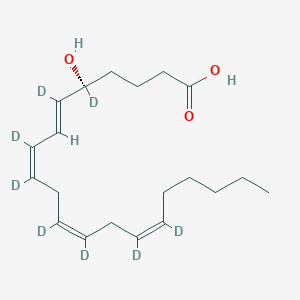
5(S)-HETE-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(S)-HETE-d8, also known as 5(S)-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid-d8, is a deuterated analog of 5(S)-HETE. This compound is a stable isotope-labeled derivative of 5(S)-HETE, which is a significant eicosanoid derived from arachidonic acid. Eicosanoids are signaling molecules that play crucial roles in various physiological and pathological processes, including inflammation and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5(S)-HETE-d8 typically involves the deuteration of arachidonic acid followed by enzymatic or chemical oxidation. The process begins with the incorporation of deuterium atoms into arachidonic acid, which can be achieved through catalytic hydrogenation using deuterium gas. The deuterated arachidonic acid is then subjected to oxidation using lipoxygenase enzymes or chemical oxidants to produce this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration of arachidonic acid followed by purification and oxidation. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and ensure the quality of this compound.
Chemical Reactions Analysis
Types of Reactions: 5(S)-HETE-d8 undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of more oxidized eicosanoids.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Substitution reactions can occur at the hydroxyl group or the double bonds in the eicosanoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include lipoxygenase enzymes, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Further oxidized eicosanoids such as leukotrienes and prostaglandins.
Reduction Products: Reduced forms of this compound, potentially leading back to deuterated arachidonic acid.
Substitution Products: Modified eicosanoids with different functional groups.
Scientific Research Applications
5(S)-HETE-d8 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. Some key applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of eicosanoids.
Biology: Studied for its role in cell signaling and inflammation.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
5(S)-HETE-d8 exerts its effects by interacting with specific receptors and enzymes involved in eicosanoid signaling pathways. It binds to G-protein coupled receptors (GPCRs) on cell surfaces, leading to the activation of downstream signaling cascades. These pathways regulate various cellular processes, including inflammation, immune response, and cell proliferation. The deuterium labeling allows for detailed studies of the metabolic pathways and the identification of molecular targets.
Comparison with Similar Compounds
5(S)-HETE: The non-deuterated analog of 5(S)-HETE-d8, involved in similar biological processes.
12(S)-HETE: Another eicosanoid derived from arachidonic acid, with distinct signaling roles.
15(S)-HETE: A different hydroxyeicosatetraenoic acid with unique biological functions.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This makes it a valuable tool in research for understanding eicosanoid metabolism and function.
Properties
IUPAC Name |
(5S,6E,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-5-hydroxyicosa-6,8,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1/i6D,7D,9D,10D,12D,13D,16D,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIJOOYOSFUGPC-IWMWOOIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(/[2H])\[C@]([2H])(CCCC(=O)O)O)/[2H])/[2H])/CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10767083.png)

![N'-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]octadeca-9,12-dienehydrazide](/img/structure/B10767104.png)
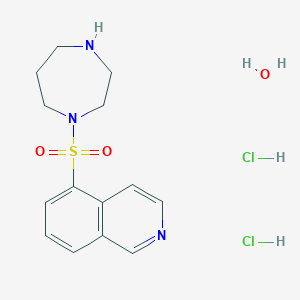
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)
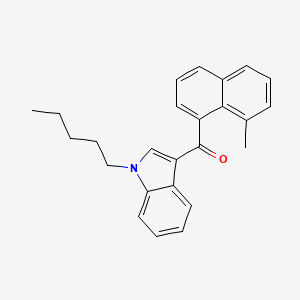

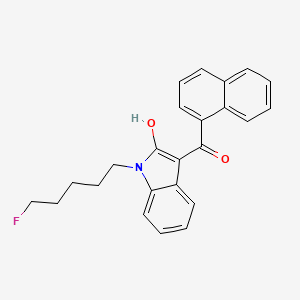
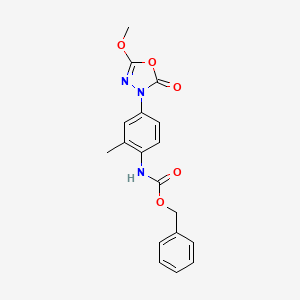
![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)
